Regioisomeric Acidity Differentiation: 6-CF3 vs. 5-CF3 Pyrazin-2-ol
The predicted acid dissociation constant (pKa) of 6-Trifluoromethyl-pyrazin-2-ol is 9.32±0.40, compared to 10.28 for 5-(Trifluoromethyl)pyrazin-2-ol (CAS 134510-03-5) [1]. This 0.96 log unit increase in acidity arises because the CF3 group at the 6-position is positioned para to the ring nitrogen that participates in the tautomeric equilibrium, exerting a stronger electron-withdrawing inductive effect on the hydroxyl/keto moiety than substitution at the 5-position . By contrast, unsubstituted pyrazin-2-ol has a predicted pKa of 10.90, and 6-chloropyrazin-2-ol has a predicted pKa of 8.90±0.40 [2].
| Evidence Dimension | Acidity (pKa, predicted, 25 °C) |
|---|---|
| Target Compound Data | 9.32±0.40 |
| Comparator Or Baseline | 5-Trifluoromethyl-pyrazin-2-ol: 10.28; Pyrazin-2-ol: 10.90; 6-Chloro-pyrazin-2-ol: 8.90±0.40 |
| Quantified Difference | 0.96 log units more acidic than the 5-CF3 isomer; 1.58 log units more acidic than unsubstituted pyrazin-2-ol |
| Conditions | Predicted values using ACD/Labs or similar cheminformatics algorithms, aqueous 25°C |
Why This Matters
A 0.96 pKa unit shift alters the ionization state under physiological pH (7.4), which can influence solubility, protein binding, and membrane permeation, making the 6-substituted isomer the preferred choice when increased acidity is required for target engagement.
- [1] ChemBase. 5-(Trifluoromethyl)pyrazin-2-ol (CAS 134510-03-5): Acid pKa 10.282044. View Source
- [2] ChemBase. Pyrazin-2-ol: Acid pKa 10.899866. View Source
